tert-Butyl (2-(2-oxoethoxy)ethyl)carbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (2-(2-oxoethoxy)ethyl)carbamate can be synthesized through various methods. One common method involves the reaction of tert-butyl carbamate with 2-(2-oxoethoxy)ethyl bromide under basic conditions . The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial Production Methods
the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(2-oxoethoxy)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo compounds, while reduction produces alcohol derivatives .
Scientific Research Applications
tert-Butyl (2-(2-oxoethoxy)ethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a protective group for amines in peptide synthesis.
Medicine: It is used in the development of pharmaceutical compounds.
Industry: It is employed in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2-oxoethoxy)ethyl)carbamate involves its ability to act as a protective group for amines. This protection is crucial in multi-step synthesis processes, where the amine functionality needs to be temporarily masked to prevent unwanted reactions . The compound can be selectively deprotected under mild acidic conditions, revealing the free amine group for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-(2-(2-oxoethoxy)ethoxy)ethyl)carbamate: This compound has an additional ethoxy group, making it more hydrophilic.
tert-Butyl N-(2-hydroxyethyl)carbamate: This compound has a hydroxyl group instead of an oxo group, affecting its reactivity and solubility.
Uniqueness
tert-Butyl (2-(2-oxoethoxy)ethyl)carbamate is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it versatile for various applications in chemical synthesis and pharmaceutical development .
Properties
IUPAC Name |
tert-butyl N-[2-(2-oxoethoxy)ethyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-4-6-13-7-5-11/h5H,4,6-7H2,1-3H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEAHYSMZKIPLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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